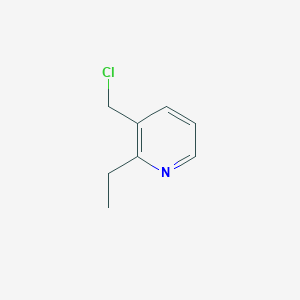

3-(chloromethyl)-2-ethylPyridine

描述

3-(Chloromethyl)-2-ethylpyridine is a pyridine derivative featuring a chloromethyl group at the 3-position and an ethyl substituent at the 2-position. Pyridine derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

For instance, 3-(Bromomethyl)-2-ethylpyridine (CAS 1256562-15-8), a brominated analog, has a molecular weight of 200.08 g/mol and is used in research applications . Replacing bromine with chlorine would reduce the molecular weight to approximately 155.6 g/mol (C₈H₁₀ClN) and alter physicochemical properties such as boiling point and reactivity.

属性

分子式 |

C8H10ClN |

|---|---|

分子量 |

155.62 g/mol |

IUPAC 名称 |

3-(chloromethyl)-2-ethylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-2-8-7(6-9)4-3-5-10-8/h3-5H,2,6H2,1H3 |

InChI 键 |

RQSVSPRYFASNJJ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=CC=N1)CCl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

3-(Chloromethyl)-2-ethylpyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively.

- Pharmaceutical Development : The compound is used to synthesize drugs targeting the central nervous system, including potential treatments for neurological disorders. Its chloromethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and potentially leading to therapeutic effects .

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For instance, compounds similar to this compound have shown promise as inhibitors of lysyl oxidase-like 2 (LOXL2), which is implicated in cancer metastasis .

Materials Science

In materials science, this compound is employed in the development of advanced materials with tailored electronic properties.

- Polymer Synthesis : The compound is utilized in the preparation of polymers that exhibit specific electrical characteristics. Its ability to undergo nucleophilic substitution reactions makes it an essential intermediate for creating functionalized polymers .

Biological Studies

The compound's role extends into biological research, where it is used to synthesize biologically active molecules.

- Enzyme Inhibitors : It has been reported that derivatives can act as enzyme inhibitors or receptor modulators, making them valuable for studying various biological pathways .

- Research on Antiplatelet Drugs : The thienopyridine derivatives, which include structural motifs similar to this compound, have been studied extensively for their antiplatelet activities, leading to the development of drugs such as clopidogrel .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a derivative of this compound in a cervical cancer model using nude mice. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, resulting in significant reductions in tumor size and weight over three weeks .

Case Study 2: Polymer Development

In another research project, scientists synthesized polymers incorporating this compound as a monomer. These polymers demonstrated enhanced electrical conductivity and stability under various environmental conditions, showcasing their potential for use in electronic devices .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for CNS disorders | Effective modulation of receptor activity |

| Anticancer agents | Inhibition of LOXL2 leading to reduced cancer cell invasion | |

| Materials Science | Polymer synthesis | Enhanced electrical properties in functionalized polymers |

| Biological Studies | Enzyme inhibitors | Significant effects on biological pathways |

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 3-(chloromethyl)-2-ethylpyridine with structurally related pyridine derivatives:

3-(Bromomethyl)-2-ethylpyridine

- Structure : Bromomethyl at 3-position, ethyl at 2-position.

- Molecular Weight : 200.08 g/mol (C₈H₁₀BrN) vs. ~155.6 g/mol (chloro analog).

- Reactivity : Bromine’s higher leaving-group ability makes it more reactive in nucleophilic substitutions compared to chlorine.

3-(Chloromethyl)pyridine Hydrochloride

- Toxicity: Potent carcinogen (Level A) with an LD₅₀ of 0.0756 mM in BALB/c-3T3 cells, indicating high cytotoxicity .

- Biological Activity : Active in transformation assays, inducing LA and SP responses in trials .

- Key Difference : The absence of an ethyl group reduces steric hindrance and lipophilicity compared to this compound.

3-(2-Chloroethyl)pyridine

- Structure : Chloroethyl chain at 3-position.

- Molecular Weight : 141.6 g/mol (C₇H₈ClN).

- Physicochemical Properties : Boiling point 229.8°C, density 1.1 g/cm³, and logP 1.38, suggesting moderate hydrophobicity .

- Applications : Intermediate in pharmaceutical patents (e.g., WO2012/75917 A1) .

3-Acetyl-2-chloropyridine

- Structure : Acetyl at 3-position, chloro at 2-position.

- Molecular Weight: 155.58 g/mol (C₇H₆ClNO).

- Applications : Pharmaceutical intermediate for heterocyclic compounds .

2-Chloro-3-ethylpyridine

- Structure : Chloro at 2-position, ethyl at 3-position (positional isomer of the target compound).

- Key Difference : Altered substituent positions may affect electronic distribution and binding affinity in biological systems.

Data Table: Comparative Analysis

Key Research Findings and Gaps

- Toxicity : The ethyl group in this compound may reduce cytotoxicity compared to 3-(chloromethyl)pyridine·HCl, as alkyl groups often decrease electrophilicity .

- Synthetic Utility : The chloromethyl group is a versatile handle for synthesizing polymers or drug conjugates, analogous to its use in indole-based cytotoxic compounds .

- Data Limitations: Direct studies on solubility, stability, and carcinogenicity of this compound are absent in the evidence, necessitating further research.

准备方法

Chlorination with Thionyl Chloride or Phosphorus Oxychloride

Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are common chlorinating agents for hydroxyl or methyl groups. For example, 2-picoline-N-oxide reacts with phosgene to yield 2-(chloromethyl)pyridine with high selectivity. Adapting this method:

-

Synthesis of 2-ethylpyridine-N-oxide : Oxidation of 2-ethylpyridine using hydrogen peroxide or peracetic acid.

-

Chlorination with POCl₃ : The N-oxide intermediate reacts with POCl₃ at elevated temperatures (80–100°C), facilitating nucleophilic substitution at the methyl group adjacent to the nitrogen.

Hypothetical Reaction Pathway :

Challenges : Competing chlorination at other positions or over-chlorination. The use of controlled stoichiometry and low temperatures may mitigate this.

Alkylation of 3-Chloromethylpyridine

An alternative strategy involves introducing the ethyl group to a pre-formed 3-chloromethylpyridine scaffold. This method is less direct but avoids regioselectivity issues associated with chlorination.

Friedel-Crafts Alkylation

Using a Lewis acid catalyst (e.g., AlCl₃), 3-chloromethylpyridine could undergo alkylation with ethyl chloride or ethanol. However, the pyridine ring’s low reactivity in Friedel-Crafts reactions limits this approach’s feasibility.

Cross-Coupling Reactions

Reductive Amination and Chlorination

A multi-step approach inspired by loratadine intermediate synthesis could be adapted:

-

Condensation : Reacting 2-ethylpyridine-3-carbaldehyde with a chloromethylating agent (e.g., CH₂O/HCl).

-

Reduction : Catalytic hydrogenation of intermediate imines or alkenes.

-

Chlorination : Treatment with SOCl₂ or PCl₅ to introduce the chloromethyl group.

Example Protocol :

-

Aldol Condensation :

-

Chlorination :

Yield Considerations : The condensation step may require optimization to avoid polymerization of formaldehyde.

Comparative Analysis of Methods

The table below hypothesizes key methods based on analogous syntheses:

常见问题

Q. What are the recommended synthetic routes for preparing 3-(chloromethyl)-2-ethylpyridine with high purity?

The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 2-ethylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions can yield the target compound. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

- Catalysts like Lewis acids (e.g., AlCl₃) to enhance reactivity.

- Purification via column chromatography or recrystallization to isolate high-purity product . Note: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation.

- Safety Protocols: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential alkylating reactivity .

- Waste Disposal: Collect halogenated waste separately and transfer to certified hazardous waste facilities to comply with environmental regulations .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Spectroscopy:

Q. How do intermolecular interactions influence the crystallization behavior of this compound?

Structural studies of related chloropyridines reveal:

- Hydrogen Bonding: Pyridine N-atoms may form weak H-bonds with adjacent C–H groups (e.g., CH⋯N interactions, ~2.8–3.0 Å) .

- Halogen Interactions: Cl⋯Cl contacts (~3.3 Å) can stabilize crystal lattices, as seen in 3-chloropyridin-2-amine derivatives .

- Solvent Effects: Polar solvents (e.g., ethanol) promote monoclinic crystal systems, while nonpolar solvents yield triclinic forms .

Q. How can researchers address contradictions in reported reactivity data for this compound?

Discrepancies may arise from:

- Impurity Profiles: Trace moisture or residual catalysts (e.g., AlCl₃) can alter reactivity. Use Karl Fischer titration to quantify water content (<0.1%) .

- Reaction Conditions: Optimize temperature (e.g., 0–5°C for alkylation) and stoichiometry (1:1.2 substrate:chloromethylating agent) to minimize side products .

- Byproduct Analysis: Employ GC-MS to detect intermediates (e.g., hydrolyzed alcohols) and adjust reaction pH (e.g., pH 7–8 for stability) .

Q. What computational methods are suitable for predicting the stability of this compound under varying conditions?

- DFT Calculations: Model bond dissociation energies (BDEs) to predict thermal stability. The C–Cl bond BDE is ~70 kcal/mol, indicating moderate lability .

- Molecular Dynamics (MD): Simulate degradation pathways in solvents (e.g., hydrolysis in aqueous ethanol) to guide storage protocols .

- EPR Spectroscopy: Study radical formation under UV light to assess photostability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。